REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:14])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH2:62]([O:69][C:70](=[O:78])[NH:71][CH:72]1[CH2:77][CH2:76][NH:75][CH2:74][CH2:73]1)[C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:62]([O:69][C:70](=[O:78])[NH:71][CH:72]1[CH2:77][CH2:76][N:75]([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[N:10]=3)[N:5]=[CH:4][C:3]=2[F:14])[CH2:74][CH2:73]1)[C:63]1[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=1 |f:2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
797 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CN=C2C=CC(=NC12)OC)F
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
|
Name
|
K3PO4
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1CCNCC1)=O
|
Name
|
|
Quantity
|
31 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purged with argon for several min
|
Type
|
ADDITION
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Details
|
Dioxane (11 mL) was then added via syringe
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was purged with argon for 3 min
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with EA/water
|
Type
|
WASH
|
Details
|
layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the resulting solid TBME and a few drops of DCM and MeOH were added
|
Type
|
CUSTOM
|
Details
|
the mixture was sonicated for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1CCN(CC1)C1=C(C=NC2=CC=C(N=C12)OC)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 293 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |